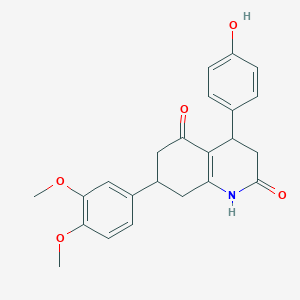![molecular formula C19H26N4O2S B5525794 (1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)
(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives involves steps such as aminomethylation, which leads to the formation of various N,S-containing heterocycles, showing the versatility of these frameworks in synthetic chemistry (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
Conformational studies have shown that related structures like 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexanes exhibit specific stable conformations, which can be analyzed through methods like gas electron diffraction and theoretical calculations (Vishnevskiy et al., 2015).
Chemical Reactions and Properties
These compounds are involved in reactions such as conformational reorganization under changes in solvent polarity, pH, or complexation, indicating the chemical versatility and reactivity of the bicyclo nonane framework (Veremeeva et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in this area often explores the synthesis of diazabicyclo nonane derivatives and their structural properties. For instance, studies have reported the synthesis of various esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, highlighting the methods to achieve these compounds and detailing their NMR spectroscopy analysis and X-ray diffraction studies to determine their conformational behaviors (Fernández et al., 1995). Similar analyses have been conducted on different diazabicyclo nonane derivatives, revealing insights into their bonding properties, conformational preferences, and the effects of substituents on their structures (Vishnevskiy et al., 2015).
Reactivity and Applications
The reactivity of these compounds toward various reagents and conditions has been a significant focus, aiming to explore their potential applications in medicinal chemistry and materials science. For instance, the reaction of 1,3-thiazole derivatives with isocyanates and isothiocyanates to yield structurally complex heterocycles has been investigated, revealing potential pathways for the synthesis of novel compounds with interesting properties (Eremeev et al., 1985). Moreover, the synthesis and reactivity of N-heterocyclic silylenes derived from similar structural frameworks highlight their potential utility in organometallic chemistry and catalysis (Tomasik et al., 2009).
Pharmacological Potential
Some studies have explored the pharmacological aspects of diazabicyclo nonane derivatives, examining their interactions with biological targets and assessing their potential as therapeutic agents. For example, the synthesis and evaluation of bicyclic σ receptor ligands derived from glutamate, showcasing their affinity for σ1 receptors and their cytotoxic activity against human tumor cell lines, suggest promising avenues for the development of new anticancer drugs (Geiger et al., 2007).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-18(14(2)25-21-13)5-6-19(24)23-8-15-3-4-17(23)10-22(7-15)9-16-11-26-12-20-16/h11-12,15,17H,3-10H2,1-2H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBYPNGPXICAK-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC2CN(C3)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)
![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

